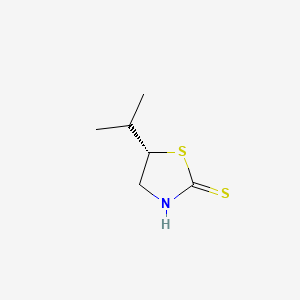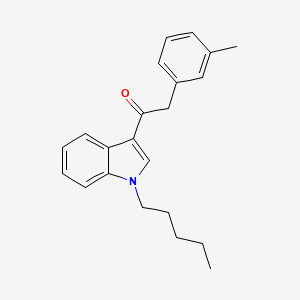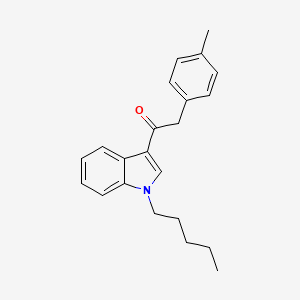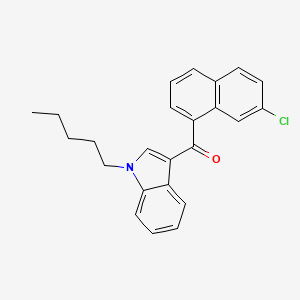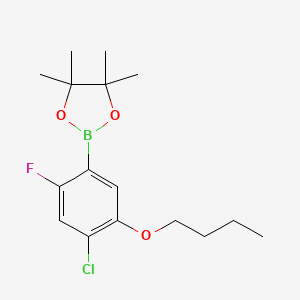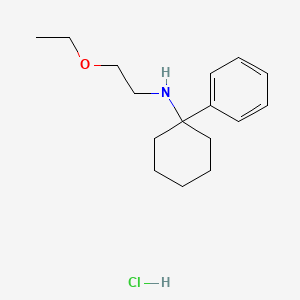
PCEEA(盐酸盐)
科学研究应用
PCEEA(盐酸盐)具有广泛的科学研究应用,包括:
作用机制
PCEEA(盐酸盐)的确切作用机制尚未完全阐明。它被认为与大脑中的神经递质系统相互作用,类似于其他芳基环己胺类。 该化合物可能作为各种受体位点的拮抗剂或激动剂起作用,包括 NMDA 受体,NMDA 受体参与突触可塑性和记忆功能 .
生化分析
Biochemical Properties
It is known to be structurally related to psychoactive compounds such as eticyclidine, ketamine, and phencyclidine . These compounds interact with various enzymes and proteins, including NMDA receptors, which play a crucial role in neural signaling and plasticity
Cellular Effects
Given its structural similarity to psychoactive compounds such as eticyclidine, ketamine, and phencyclidine, it is plausible that PCEEA (hydrochloride) may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
A study on phencyclidine-derived designer drugs, which are structurally similar to PCEEA (hydrochloride), suggests that these compounds undergo several metabolic steps including N-dealkylation, O-deethylation followed by oxidation to the corresponding acid, hydroxylation of the cyclohexyl ring at different positions, and aromatic hydroxylation .
准备方法
合成路线和反应条件
PCEEA(盐酸盐)的合成涉及在碱(如氢氧化钠)存在下,环己胺与 2-乙氧乙基氯反应。反应通常在二氯甲烷等有机溶剂中回流条件下进行。 然后通过重结晶纯化所得产物以获得盐酸盐 .
工业生产方法
PCEEA(盐酸盐)的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和溶剂,反应在大型反应器中进行。 纯化过程可能涉及额外的步骤,例如蒸馏和色谱,以确保最终产品的高纯度 .
化学反应分析
反应类型
PCEEA(盐酸盐)会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的酮或羧酸。
还原: 还原反应可以将该化合物转化为其相应的胺。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用氢化锂铝 (LiAlH4) 和硼氢化钠 (NaBH4) 等还原剂。
主要产物
相似化合物的比较
PCEEA(盐酸盐)在结构上类似于乙环西汀、氯胺酮和苯环己胺等化合物。 这些化合物共有一个芳基环己胺骨架,但在官能团和药理作用方面有所不同 。例如:
乙环西汀: 以其解离性麻醉特性而闻名。
氯胺酮: 广泛用作麻醉剂,并因其抗抑郁作用而闻名。
苯环己胺: 以其致幻和解离作用而闻名.
属性
IUPAC Name |
N-(2-ethoxyethyl)-1-phenylcyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-2-18-14-13-17-16(11-7-4-8-12-16)15-9-5-3-6-10-15;/h3,5-6,9-10,17H,2,4,7-8,11-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIADMZGNFJNLSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCNC1(CCCCC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


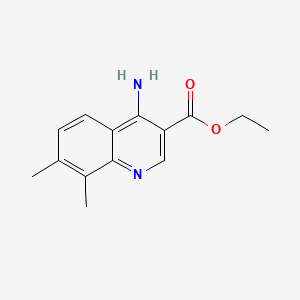
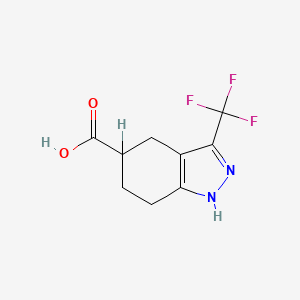
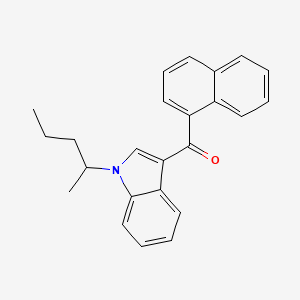
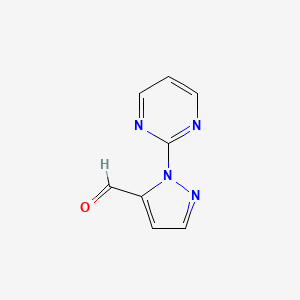
![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
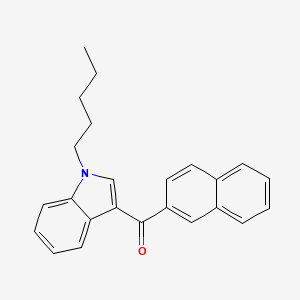
![[1-(2-Methylbutan-2-yl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594083.png)
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)
![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)
